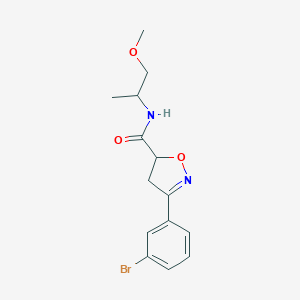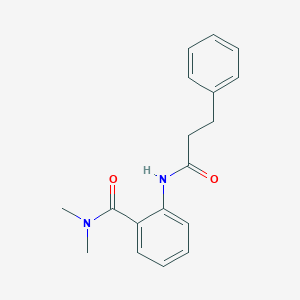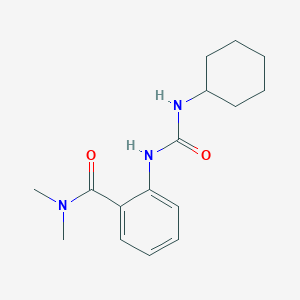
2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide, also known as IDT-74, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as thiophene carboxamides and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
- The development of new synthetic routes and methodologies for benzamido-thiophene derivatives is a key area of research. These compounds, including related structures, are synthesized through multi-step reactions, involving condensation, hydrolysis, and reaction with various reagents. Such synthetic efforts aim to produce compounds with specific chemical structures for further evaluation in different applications (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).
Antimicrobial Evaluation and Docking Studies
- Some benzamido-thiophene derivatives have been subjected to antimicrobial evaluation and molecular docking studies. These studies aim to assess the potential of these compounds as antimicrobial agents and understand their mechanism of action at the molecular level. Such research provides insights into the therapeutic potential of these compounds against various microbial infections (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).
Polymer Science Applications
- In polymer science, benzamido-thiophene derivatives have been investigated for their potential as monomers in the synthesis of new polymeric materials. These materials exhibit specific properties such as good thermal stability, solubility in certain solvents, and the ability to form thin flexible films. Such polymers find applications in various industrial and technological fields, including electronics and materials science (I. Sava, M. Iosip, M. Brumǎ, C. Hamciuc, J. Robison, L. Okrasa, T. Pakuła, 2003).
Antimycobacterial Activity
- Derivatives of benzamido-thiophene compounds have been developed and evaluated for their antimycobacterial activity. This research is driven by the need to find new treatments for mycobacterial infections, such as tuberculosis. Compounds showing significant activity against Mycobacterium tuberculosis are of particular interest, as they may lead to the development of new antimycobacterial drugs (Radhika Nallangi, Ganesh Samala, J. Sridevi, P. Yogeeswari, D. Sriram, 2014).
Biological Evaluation as Histone Deacetylase Inhibitors
- The biological evaluation of benzamido-thiophene derivatives as histone deacetylase inhibitors represents another area of research. These studies aim to explore the potential of these compounds in regulating gene expression through epigenetic mechanisms, which could have implications for cancer therapy and other diseases where histone deacetylase plays a key role (J. Jiao, H. Fang, Xuejian Wang, Peng Guan, Yumei Yuan, Wenfang Xu, 2009).
Mécanisme D'action
Target of Action
The primary target of 2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is the Discoidin Domain Receptors 1 (DDR1) and 2 (DDR2) . These receptors are novel receptor tyrosine kinases (RTKs) that regulate various cellular signaling pathways, cell proliferation, adhesion, migration, matrix remodeling, and dysregulation of these receptors may lead to metastatic cancer progressions .
Mode of Action
The compound interacts with its targets, DDR1 and DDR2, by inhibiting their activity . The compound may interfere with this process, thereby inhibiting the activation of the receptors .
Biochemical Pathways
The inhibition of DDR1 and DDR2 affects various cellular signaling pathways. These pathways are involved in cell proliferation, adhesion, migration, and matrix remodeling . The downstream effects of this inhibition can lead to a reduction in tumor progressions .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is a reduction in tumor progressions . By inhibiting DDR1 and DDR2, the compound can potentially prevent the dysregulation of these receptors that leads to metastatic cancer progressions .
Action Environment
The action of 2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide can be influenced by various environmental factors. For instance, the presence of collagen in the environment can affect the activation of DDR1 and DDR2 . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH.
Propriétés
IUPAC Name |
4,5-dimethyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-9(2)22-13-7-5-12(6-8-13)16(21)19-17-14(15(18)20)10(3)11(4)23-17/h5-9H,1-4H3,(H2,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJVFHAXINUBJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B469502.png)



![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B469596.png)
![1-[3-(Trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B469613.png)
![1-(3,4-Dimethylphenyl)-6-hydroxy-5-[(2-hydroxyphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B469640.png)
![Ethyl 2-[(4-isobutoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B469642.png)
![1-(4-chlorophenyl)-5-[(methylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469643.png)
![5-({4-[(2-hydroxyethyl)sulfonyl]anilino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469658.png)
![5-[(2-hydroxyanilino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469661.png)
![N-methyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B469664.png)
![4-[[1-(3,4-dimethylphenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]-N-(3-methoxypyrazin-2-yl)benzenesulfonamide](/img/structure/B469691.png)